molecular formula C8H14O3 B6309585 trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid CAS No. 1940136-70-8

trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid

Cat. No. B6309585
CAS RN: 1940136-70-8
M. Wt: 158.19 g/mol
InChI Key: ICEGZBJHMBTOFV-UHFFFAOYSA-N
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Description

“trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . The IUPAC name for this compound is (1r,3r)-3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC©(O)[C@H]1CC@HO)C1 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Trans-3-HPA has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties in animal models. In addition, trans-3-HPA has been shown to reduce the accumulation of cholesterol and fatty acids in the liver and to increase glucose uptake in skeletal muscle. It has also been shown to reduce the expression of pro-inflammatory cytokines and to modulate the expression of genes involved in glucose and lipid metabolism.

Mechanism of Action

The exact mechanism of action of trans-3-HPA is not yet fully understood. However, it is believed to act in several ways. First, it is thought to modulate the expression of genes involved in glucose and lipid metabolism, resulting in increased glucose uptake in skeletal muscle and reduced accumulation of cholesterol and fatty acids in the liver. Second, it is believed to reduce the expression of pro-inflammatory cytokines, resulting in decreased inflammation. Finally, it is thought to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Trans-3-HPA has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce the accumulation of cholesterol and fatty acids in the liver, to increase glucose uptake in skeletal muscle, and to reduce the expression of pro-inflammatory cytokines. In addition, trans-3-HPA has been shown to modulate the expression of genes involved in glucose and lipid metabolism, resulting in improved glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using trans-3-HPA for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, trans-3-HPA has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties in animal models. The limitations of using trans-3-HPA for laboratory experiments include its relatively short half-life and the fact that its exact mechanism of action is still not fully understood.

Future Directions

Future research on trans-3-HPA should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research should focus on the effects of trans-3-HPA on other metabolic pathways, as well as its potential interactions with other molecules. Additionally, further research should focus on the effects of trans-3-HPA on the expression of genes involved in glucose and lipid metabolism, as well as its potential to modulate inflammation and oxidative stress. Finally, further research should focus on the effects of trans-3-HPA on other biochemical and physiological processes, such as the immune system and the cardiovascular system.

Synthesis Methods

Trans-3-HPA can be synthesized from leucine using several different methods. The most commonly used method is the Fischer-Speier reaction, which involves the reaction of leucine with acetic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces trans-3-HPA and acetoacetic acid as the major products. Other methods for the synthesis of trans-3-HPA include the reaction of leucine with ethyl chloroformate, the reaction of leucine with ethyl chloroformate and sodium hydroxide, and the reaction of leucine with formic acid and a base.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,11)6-3-5(4-6)7(9)10/h5-6,11H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEGZBJHMBTOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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